![molecular formula C10H9NO2 B555148 Methyl indole-5-carboxylate CAS No. 1011-65-0](/img/structure/B555148.png)
Methyl indole-5-carboxylate
Overview
Description
Methyl indole-5-carboxylate is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It is also known as Methyl 1H-indole-5-carboxylate .
Synthesis Analysis
The synthesis of Methyl indole-5-carboxylate involves the esterification of indole-5-carboxylic acid .Molecular Structure Analysis
The molecular formula of Methyl indole-5-carboxylate is C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .Chemical Reactions Analysis
Methyl indole-5-carboxylate can be used as a reactant in various processes. These include the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
Methyl indole-5-carboxylate has a melting point of 126-128 °C . It is predicted to have a boiling point of 331.7±15.0 °C and a density of 1.253±0.06 g/cm3 . It is soluble in Chloroform and Methanol , but insoluble in water . It is typically found in a powder to crystal form .Scientific Research Applications
Inhibitors of Protein Kinases
Methyl indole-5-carboxylate: is used as a reactant in the biosynthesis of inhibitors for protein kinases . These inhibitors play a crucial role in regulating cellular processes by blocking the action of enzymes that transfer phosphate groups to specific proteins. This application is significant in the development of treatments for diseases where protein kinases are dysregulated, such as cancer.
Metal-Free Friedel-Crafts Alkylation
This compound serves as a reactant in metal-free Friedel-Crafts alkylation reactions . The Friedel-Crafts alkylation is a pivotal method in organic chemistry for the synthesis of complex molecules. The metal-free approach offers a greener alternative, avoiding the use of heavy metals and thus reducing environmental impact.
Preparation of Diphenylsulfonium Ylides
Methyl indole-5-carboxylate: is utilized in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . These ylides are intermediates in organic synthesis and are used to construct various molecular frameworks, which are valuable in medicinal chemistry and material science.
Cross Dehydrogenative Coupling Reactions
The compound is a reactant in cross dehydrogenative coupling (CDC) reactions . CDC is a type of reaction that forms a bond between two molecules by the oxidation of two different C-H bonds. It’s an efficient strategy for creating complex molecules from simpler ones, which is especially useful in pharmaceutical research.
Synthesis of Indirubin Derivatives
It is also involved in the synthesis of indirubin derivatives . Indirubins are natural products with potent biological activities, including anti-tumor properties. Derivatives of indirubin can be designed to enhance these properties or to create new therapeutic agents.
Preparation of Aminoindolylacetates
Lastly, Methyl indole-5-carboxylate is used in the preparation of aminoindolylacetates . These compounds are important in the synthesis of heterocyclic compounds, which have a wide range of applications in drug development due to their diverse pharmacological activities.
Safety And Hazards
Methyl indole-5-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
methyl 1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBMFJLYYEOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372193 | |
Record name | Methyl indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indole-5-carboxylate | |
CAS RN |
1011-65-0 | |
Record name | Methyl indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-indole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 1H-indole-5-carboxylate useful in Sonogashira cross-coupling reactions?
A1: The research highlights that Methyl 1H-indole-5-carboxylate serves as a useful synthon in Sonogashira cross-coupling reactions due to the presence of the N-propargyl group. [] This group allows the molecule to react with aryl halides or triflates in the presence of a palladium catalyst and a copper co-catalyst, forming a new carbon-carbon bond between the indole ring and the aryl/alkenyl halide. This reaction enables the synthesis of complex indole derivatives, which are important building blocks for various pharmaceuticals and other biologically active compounds.
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